![molecular formula C18H25N3O4S B2817466 N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1396861-43-0](/img/structure/B2817466.png)
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide
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Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-ethylphenoxy)ethanesulfonamide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Analysis
A comprehensive study on a closely related compound, sulfamethazine Schiff-base, involved experimental and quantum chemical calculations to explore its hydrogen-bond effect, molecular structure, and spectroscopic properties. This research offers insights into the stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding. The study utilized DFT and HF methods for structural optimization and vibrational frequency analysis. Electronic structures were analyzed through TD-DFT method, highlighting the importance of molecular orbitals and electron density relocation in understanding the compound's behavior. This foundational work lays the groundwork for understanding the electronic properties and reactivity of similar compounds, including the one of interest (Mansour & Ghani, 2013).
Medicinal Chemistry Applications
Research on TA-0201, a novel non-peptide endothelin antagonist structurally similar to the query compound, demonstrated the development of a sensitive LC--MS/MS method for its determination in rat plasma and tissues. This study is pivotal for pharmacokinetic and pharmacodynamic analyses, providing a model for investigating similar compounds' bioavailability and tissue distribution. The method facilitated the detection of TA-0201 and its metabolites post-administration, underscoring the therapeutic potential and biological interactions of such compounds (Ohashi, Nakamura, & Yoshikawa, 1999).
properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-ethylphenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-16-5-7-17(8-6-16)25-11-12-26(23,24)20-9-10-21-13-19-15(3)14(2)18(21)22/h5-8,13,20H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOYVRYZQGSJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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